Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI), also known as Methyl (1R,2S)-2-chlorocarbonylcyclohexanecarboxylate, is a chemical compound commonly used in scientific research. It is a chiral molecule that has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions.
Biochemical And Physiological Effects
Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) has no known biochemical or physiological effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) is its chiral nature, which makes it an ideal reagent for the preparation of chiral compounds. However, one limitation of this compound is its high cost, which may limit its use in some experiments.
Future Directions
There are several future directions for the use of Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) in scientific research. One potential area of research is the development of new synthetic methods for the preparation of chiral compounds using this reagent. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new drugs or other therapeutic agents. Additionally, the use of this compound in the preparation of new materials with unique properties is an area of potential future research.
Synthesis Methods
The synthesis of Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) can be achieved through various methods. One of the most common methods is the reaction of cyclohexanecarboxylic acid with thionyl chloride and dimethylformamide to form cyclohexanecarbonyl chloride. The resulting cyclohexanecarbonyl chloride is then reacted with methanol and a base catalyst to form the desired compound.
Scientific Research Applications
Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of chiral compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
111955-06-7 |
---|---|
Product Name |
Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) |
Molecular Formula |
C9H13ClO3 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
methyl (1R,2S)-2-carbonochloridoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
OIJFGMIBHPAXAF-NKWVEPMBSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@@H]1C(=O)Cl |
SMILES |
COC(=O)C1CCCCC1C(=O)Cl |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)Cl |
synonyms |
Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.